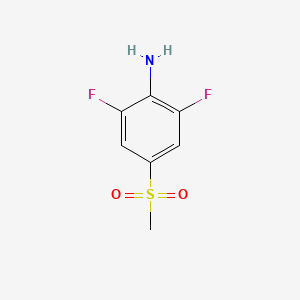

2,6-Difluoro-4-(methylsulfonyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,6-difluoro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSKTQPFHJZAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2,6-Difluoro-4-(methylsulfonyl)aniline" chemical structure and CAS number

An In-Depth Technical Guide to 2,6-Difluoro-4-(methylsulfonyl)aniline: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic amine of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental chemical and physical properties, explore its strategic importance in medicinal chemistry, and provide insights into its synthesis and quality control. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical building blocks to construct novel molecular entities with therapeutic potential.

Introduction: The Strategic Value of Fluorinated Anilines

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and physicochemical properties.[1] Fluorine atoms can enhance metabolic stability, improve binding affinity, and alter pKa, all of which are critical parameters in drug design.[1][2]

Within this context, substituted anilines are privileged scaffolds, appearing in a vast array of biologically active compounds, notably as key components of kinase inhibitors.[3] The compound this compound, CAS No. 1147557-74-1, represents a convergence of these valuable structural motifs. The aniline core provides a versatile synthetic handle for further elaboration, the vicinal difluoro substitution pattern pre-organizes the molecule for specific binding interactions, and the para-methylsulfonyl group acts as a strong electron-withdrawing group and a hydrogen bond acceptor, further influencing the molecule's electronic profile and biological interactions. This unique combination of features makes it a sought-after intermediate for creating next-generation targeted therapies.

Physicochemical Properties & Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.

Chemical Structure

The molecular structure consists of an aniline ring substituted with two fluorine atoms ortho to the amine group and a methylsulfonyl group para to the amine.

Caption: 2D Structure of this compound

Chemical Identifiers

A summary of the key identifiers for this compound is provided below for unambiguous documentation and database searching.

| Identifier | Value | Source |

| CAS Number | 1147557-74-1 | [4][5] |

| Molecular Formula | C₇H₇F₂NO₂S | [4][5] |

| Molecular Weight | 207.20 g/mol | [5] |

| MDL Number | MFCD24642337 | [4][5] |

| PubChem CID | Not available | [4] |

Tabulated Physicochemical Data

The known physical properties are essential for planning reactions, purification, and formulation.

| Property | Value | Notes | Source |

| Physical Form | Solid | Assumed based on typical substituted anilines. | N/A |

| Storage | Keep in dark place, inert atmosphere, room temperature. | Recommended for stability. | [5] |

(Note: Comprehensive experimental data such as melting point, boiling point, and solubility for this specific compound are not widely published. Researchers should perform their own characterization.)

Synthesis & Manufacturing Insights

While a specific, published synthetic route for this compound was not found in the initial search, a logical retrosynthetic analysis can be proposed based on established organic chemistry principles and published syntheses of related structures, such as its parent compound, 2,6-difluoroaniline.

A plausible synthetic pathway would likely involve the construction of the substituted benzene ring followed by the introduction or unmasking of the aniline functional group.

Caption: Plausible Retrosynthetic Pathway for Target Compound.

Causality Behind Experimental Choices:

-

Starting Material Selection : 1,3-Difluorobenzene is a common and logical starting material. The fluorine atoms are ortho-para directing; however, the steric hindrance from two adjacent fluorine atoms would strongly direct subsequent electrophilic substitution to the 4-position.

-

Introduction of the Sulfonyl Group : A Friedel-Crafts reaction using methanesulfonyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would install the methylsulfonyl group. This is a standard and robust method for forming aryl sulfones.

-

Nitration : The subsequent electrophilic nitration (using HNO₃/H₂SO₄) is directed to the position para to the amine precursor. The existing fluoro and sulfonyl groups will influence the regioselectivity of this step.

-

Reduction : The final step is the reduction of the nitro group to an amine. This is a high-yielding and clean transformation, commonly achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with metal reductants like iron or tin in acidic media. This step is typically the final one to avoid side reactions with the reactive amine group.

Alternative routes, such as those starting from 1,2,3-trichlorobenzene involving halogen exchange and amination, have been patented for the synthesis of the 2,6-difluoroaniline core and could potentially be adapted.[6][7]

Applications in Drug Discovery & Development

This compound is not merely a chemical curiosity; it is a purpose-built fragment for modern drug discovery. Its utility stems from the synergistic effects of its constituent parts:

-

The 2,6-Difluoroaniline Moiety : This structure serves as a "hinge-binder" in many kinase inhibitors. The amine provides a crucial hydrogen bond donor, while the ortho-fluorine atoms can engage in additional hydrogen bonds or favorable electrostatic interactions with the kinase hinge region, enhancing potency and selectivity.

-

The Methylsulfonyl Group : As a potent electron-withdrawing group and hydrogen bond acceptor, the SO₂Me moiety is often used to occupy solvent-exposed regions of a binding pocket, improving solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This building block is particularly relevant for the development of inhibitors for kinases like c-Met, where substituted anilinoquinolines have shown significant promise as anticancer agents.[3] The specific substitution pattern of this compound makes it an ideal candidate for synthesis libraries targeting novel kinase inhibitors.

Experimental Protocols & Quality Control

Ensuring the identity and purity of starting materials is paramount in drug development. The following represents a general workflow for the quality control (QC) of this compound.

Caption: Quality Control Workflow for Incoming Material.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Objective : To determine the purity of the compound by separating it from any starting materials, intermediates, or by-products.

-

Methodology :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Rationale: Formic acid aids in protonating the aniline, leading to sharper peaks.

-

Gradient : Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at 254 nm.

-

Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

-

-

Self-Validation : The system suitability is confirmed by injecting a standard of known purity to check for retention time stability, peak shape, and theoretical plates. Purity is calculated as the area percentage of the main peak.

Structural Confirmation

-

¹H NMR : The proton NMR spectrum should show characteristic peaks for the aromatic protons, the N-H protons (which may be broad), and a singlet for the methyl group of the sulfonyl moiety.

-

¹⁹F NMR : The fluorine NMR will be crucial for confirming the 2,6-difluoro substitution pattern, likely showing a single resonance due to symmetry.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 208.02.

Safety, Handling, & Storage

-

Hazard Identification : Related anilines are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[9]

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear suitable chemical-resistant gloves.

-

Eye Protection : Use chemical safety goggles or a face shield.

-

Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[8]

-

-

Handling :

-

Storage :

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its carefully designed structure, combining the hinge-binding capabilities of a difluoroaniline with the modulating properties of a methylsulfonyl group, makes it an exemplary tool for medicinal chemists. A clear understanding of its properties, a robust synthetic strategy, and stringent quality control are essential for leveraging its full potential in the creation of novel therapeutics. As targeted therapies continue to evolve, the demand for such sophisticated and purpose-built molecular scaffolds is expected to grow.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. 1147557-74-1|this compound|BLD Pharm [bldpharm.com]

- 6. US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 7. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Solubility of 2,6-Difluoro-4-(methylsulfonyl)aniline

An in-depth technical guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 2,6-Difluoro-4-(methylsulfonyl)aniline. This guide details the theoretical principles and practical methodologies for determining the solubility of this compound.

Introduction

This compound is a substituted aniline derivative with a molecular formula of C7H7F2NO2S and a molecular weight of 207.2 g/mol .[1] Its structure, featuring a polar sulfonyl group and an amino group, alongside a difluorinated phenyl ring, suggests a complex solubility profile that is critical for its application in pharmaceutical and chemical synthesis. Understanding its solubility in various solvents is fundamental for process development, formulation, and bioavailability assessment.

This guide provides a robust framework for determining the solubility of this compound, grounded in established scientific principles. It outlines detailed experimental protocols and analytical methodologies to empower researchers to generate reliable and reproducible solubility data.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2][4] The structure of this compound contains both polar functional groups (the amino and methylsulfonyl groups) and a less polar difluorophenyl ring, indicating that its solubility will be highly dependent on the chosen solvent system.

Factors influencing the solubility of this compound include:

-

Polarity: The presence of hydrogen bond donors (the amino group) and acceptors (the sulfonyl and fluoro groups) suggests potential solubility in protic and polar aprotic solvents.

-

Molecular Size: Larger molecules can be more challenging for solvent molecules to surround and dissolve.[2]

-

pH: The basicity of the aniline amine group means that in acidic conditions, it can be protonated to form a more water-soluble salt.[5]

Experimental Determination of Solubility

A reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[2] This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess is to ensure that a saturated solution is achieved.

-

Pipette a precise volume of the desired solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to test different time points to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analytical Quantification

The concentration of dissolved this compound can be accurately determined using High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of aniline derivatives.[6][7]

Protocol for HPLC Quantification:

-

Instrument Setup:

-

Column: A C18 reversed-phase column is suitable for separating aniline homologs.[8]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer is typically used.[8][9] The exact ratio should be optimized for good peak shape and retention time.

-

Detector: A UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm) is appropriate.[8]

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration. This should yield a linear relationship.

-

-

Sample Analysis:

-

Inject the diluted supernatant sample into the HPLC.

-

Determine the peak area of the analyte.

-

Use the calibration curve to calculate the concentration of the analyte in the diluted sample.

-

Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler and faster method, suitable if the compound has a distinct chromophore and the solvent does not interfere with its absorbance spectrum.[11][12]

Protocol for UV-Vis Quantification:

-

Determine Maximum Wavelength (λmax):

-

Scan a dilute solution of this compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

-

-

Calibration Curve:

-

Sample Analysis:

-

Measure the absorbance of the diluted supernatant sample at λmax.

-

Use the calibration curve to determine the concentration of the analyte in the diluted sample.

-

Calculate the solubility by accounting for the dilution.

-

The logical flow for creating a calibration curve for quantification is as follows:

References

- 1. americanelements.com [americanelements.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ws [chem.ws]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Sigma-Aldrich [sigmaaldrich.com]

- 9. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2,6-Difluoro-4-(methylsulfonyl)aniline: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2,6-Difluoro-4-(methylsulfonyl)aniline, a compound of interest in medicinal chemistry and organic synthesis, presents a unique combination of functional groups that necessitates a multi-faceted analytical approach for unambiguous characterization.[1] This technical guide provides an in-depth analysis of the expected spectroscopic data for this molecule, leveraging foundational principles and comparative data from related structures. As direct experimental spectra for this specific molecule are not widely published, this document serves as a predictive guide for researchers, grounded in established spectroscopic theory and empirical evidence.

The structural hypothesis of this compound, with its electron-withdrawing difluoro and methylsulfonyl groups juxtaposed with an electron-donating aniline moiety, creates a compelling case study for the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will dissect the anticipated outcomes from each technique, offering insights into the causality behind experimental observations and establishing a framework for self-validating protocols.

Molecular Structure and Key Features

To contextualize the spectroscopic analysis, it is essential to first consider the molecular architecture of this compound.

Caption: Molecular structure of this compound.

The key structural features that will dominate the spectroscopic signatures are:

-

An aromatic ring system.

-

Two fluorine atoms ortho to the amine group.

-

A primary amine (-NH₂) group.

-

A methylsulfonyl (-SO₂CH₃) group para to the amine.

Each of these components will generate characteristic signals in the NMR, IR, and MS spectra, which we will explore in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Basis: ¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing information about the functional groups and connectivity within the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

-

Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | 7.5 - 7.8 | Triplet (t) | 2H | H-3, H-5 |

| Amine NH₂ | 4.0 - 5.0 (broad) | Singlet (s) | 2H | -NH₂ |

| Methyl CH₃ | 3.0 - 3.2 | Singlet (s) | 3H | -SO₂CH₃ |

Interpretation:

-

Aromatic Protons (H-3, H-5): The two equivalent aromatic protons are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The strong electron-withdrawing nature of the sulfonyl group will deshield these protons, shifting them downfield.

-

Amine Protons (-NH₂): The chemical shift of the amine protons is highly dependent on solvent and concentration and will likely appear as a broad singlet. In DMSO-d₆, this signal may be more defined.[2]

-

Methyl Protons (-SO₂CH₃): The methyl group attached to the sulfonyl group will be a sharp singlet, shifted downfield due to the deshielding effect of the two oxygen atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 | 130 - 135 | Triplet (t) |

| C-2, C-6 | 150 - 155 | Doublet of Doublets (dd) |

| C-3, C-5 | 115 - 120 | Doublet (d) |

| C-4 | 140 - 145 | Singlet (s) |

| -SO₂CH₃ | 40 - 45 | Singlet (s) |

Interpretation:

-

Fluorinated Carbons (C-2, C-6): These carbons will exhibit large one-bond C-F coupling constants and will be significantly shifted downfield due to the high electronegativity of fluorine.

-

Amine-bearing Carbon (C-1): This carbon's chemical shift will be influenced by both the amine and the adjacent fluorine atoms.

-

Aromatic CH Carbons (C-3, C-5): These carbons will show smaller two-bond C-F coupling.

-

Sulfonyl-bearing Carbon (C-4): This quaternary carbon will likely appear as a singlet with a lower intensity.

-

Methyl Carbon (-SO₂CH₃): The methyl carbon will appear as a singlet in the aliphatic region of the spectrum.[3]

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

Theoretical Basis: ¹⁹F NMR is a highly sensitive technique that directly observes fluorine atoms.[4] The chemical shifts are spread over a wide range, making it an excellent tool for distinguishing between different fluorine environments.[5][6]

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Multiplicity |

| F-2, F-6 | -110 to -130 | Triplet (t) |

Interpretation: The two equivalent fluorine atoms are expected to resonate as a triplet due to coupling with the adjacent aromatic protons (H-3 and H-5). The chemical shift will be in the typical range for aryl fluorides.[7][8][9]

Caption: NMR workflow for structural elucidation.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 2950 - 2850 | Weak | Aliphatic C-H stretching |

| 1620 - 1580 | Medium-Strong | Aromatic C=C stretching |

| 1620 - 1550 | Medium | N-H bending |

| 1350 - 1300 | Strong | SO₂ asymmetric stretching |

| 1160 - 1120 | Strong | SO₂ symmetric stretching |

| 1200 - 1000 | Strong | C-F stretching |

Interpretation: The IR spectrum will be dominated by strong absorptions from the sulfonyl group's symmetric and asymmetric stretches.[10][11][12] The N-H stretches of the primary amine will appear as a doublet in the high-frequency region.[13] The aromatic C=C and C-H stretches will also be present, along with a strong C-F stretching band.[14][15]

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) will provide accurate mass measurements.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and aid in structural confirmation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M+H)⁺: The expected m/z for the protonated molecule (C₇H₈F₂NO₂S⁺) is approximately 208.02. High-resolution mass spectrometry would confirm the elemental composition.

-

Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation patterns.[16][17][18] A common fragmentation is the loss of SO₂ (64 Da), which can occur through a rearrangement mechanism.[19][20] Another likely fragmentation is the cleavage of the C-S bond.

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating the principles of NMR, IR, and MS, and drawing upon data from analogous structures, a detailed and self-consistent set of expected data has been generated. This guide should serve as a valuable resource for researchers working with this compound, enabling them to anticipate, interpret, and validate their experimental findings. The convergence of the predicted data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

References

- 1. americanelements.com [americanelements.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. colorado.edu [colorado.edu]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Sulfone, methyl phenyl [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2,6-Difluoro-4-(methylsulfonyl)aniline for Research and Development Professionals

This guide provides a detailed overview of 2,6-Difluoro-4-(methylsulfonyl)aniline, a compound of interest for researchers and professionals in drug development and organic synthesis. Due to the limited availability of a comprehensive, single-source Material Safety Data Sheet (MSDS) for this specific molecule, this document synthesizes available data from various suppliers and extrapolates potential hazards and handling protocols based on structurally related compounds. This approach ensures a cautious and well-informed methodology for laboratory use.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a difluorinated aniline core with a methylsulfonyl group. This combination of functional groups suggests its potential utility as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1147557-74-1 | American Elements[1], BLDpharm[2] |

| Molecular Formula | C7H7F2NO2S | American Elements[1], BLDpharm[2] |

| Molecular Weight | 207.20 g/mol | American Elements[1], BLDpharm[2] |

| Appearance | White to brown solid | American Elements[1] |

| Purity/Specification | Varies by supplier | BLDpharm[2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[2] | BLDpharm[2] |

| Synonyms | 2,6-difluoro-4-methylsulfonylaniline; AK209109; SCHEMBL10152040 | American Elements[1] |

Hazard Identification and Safety Precautions

Inferred GHS Hazard Classification:

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

The following diagram illustrates a recommended workflow for handling and responding to potential exposures to this compound, based on the inferred hazards.

References

A-Technical-Guide-to-2,6-Difluoro-4-(methylsulfonyl)aniline-in-Medicinal-Chemistry

Abstract

This technical guide provides an in-depth analysis of 2,6-Difluoro-4-(methylsulfonyl)aniline, a pivotal building block in modern medicinal chemistry. We will explore its synthesis, unique physicochemical properties, and multifaceted roles in drug design. Through an examination of its structural components—the 2,6-difluoro motif and the 4-(methylsulfonyl)aniline core—this paper elucidates the rationale behind its widespread use. Case studies, particularly in the realm of kinase inhibitors, will demonstrate its practical application and impact on structure-activity relationships (SAR). This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold in the creation of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate key pharmaceutical properties.[1] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1] Within this context, this compound has emerged as a particularly valuable building block.

This molecule uniquely combines two critical pharmacophoric elements:

-

The 2,6-Difluoroaniline Moiety: The ortho-difluoro substitution pattern imposes a conformational restraint on the aniline ring. This "locking" effect can pre-organize the molecule for optimal interaction with a biological target, potentially increasing potency and selectivity. Furthermore, the electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, reducing its basicity and mitigating potential off-target effects associated with highly basic amines.

-

The 4-(Methylsulfonyl)aniline Core: The methylsulfonyl group at the para-position is a powerful hydrogen bond acceptor and can engage in crucial interactions within a protein's binding site. This group often enhances aqueous solubility and can improve the overall pharmacokinetic profile of a drug candidate.

The convergence of these features in a single, synthetically accessible molecule makes this compound a "privileged" scaffold for targeting a range of biological entities, most notably protein kinases.

Synthesis and Physicochemical Characterization

The efficient synthesis of this compound is critical for its widespread use. While multiple routes are patented and described in the literature, a common and reliable approach involves a multi-step sequence starting from readily available materials.

Representative Synthetic Pathway

A logical synthetic route involves the nitration of 1,3-difluoro-5-(methylsulfonyl)benzene followed by a reduction of the nitro group. This ensures the correct regiochemistry of the final product.

Detailed Experimental Protocol: Synthesis of this compound (E)

This protocol is a representative laboratory-scale synthesis. Note: Appropriate personal protective equipment (PPE) and engineering controls should be used at all times.

Step 1: Synthesis of 1,3-Difluoro-5-(methylthio)benzene (B)

-

To a solution of 1,3-Difluorobenzene (A) (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add dimethyl disulfide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield the product.

Step 2: Synthesis of 1,3-Difluoro-5-(methylsulfonyl)benzene (C)

-

Dissolve the methylthio intermediate (B) (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify if necessary.

Step 3: Synthesis of 1,3-Difluoro-2-nitro-5-(methylsulfonyl)benzene (D)

-

To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, add the sulfone intermediate (C) (1.0 eq) slowly.

-

Stir the reaction at 0-10 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrated product.

Step 4: Synthesis of this compound (E)

-

To a mixture of the nitro compound (D) (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (2.0 eq).

-

Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to afford the final product, this compound.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₇H₇F₂NO₂S |

| Molecular Weight | 207.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, DMSO, ethyl acetate |

| pKa (Aniline NH₂) | ~1-2 (Estimated) |

Role in Medicinal Chemistry: A Scaffold for Kinase Inhibition

The this compound scaffold is particularly prominent in the design of ATP-competitive kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3]

Pharmacophoric Interactions and Structure-Activity Relationship (SAR)

The aniline nitrogen of the scaffold typically serves as a key hydrogen bond donor, interacting with the "hinge" region of the kinase ATP-binding pocket. This interaction is fundamental for anchoring the inhibitor.

-

The Hinge-Binding Motif: The NH group of the aniline forms a critical hydrogen bond with a backbone carbonyl oxygen in the kinase hinge region. The 2,6-difluoro substituents help to maintain a planar conformation that is optimal for this interaction, while also lowering the basicity of the aniline, which can improve cell permeability and reduce off-target ionic interactions.

-

The Sulfonyl Group: The SO₂ group is a strong hydrogen bond acceptor. It can form favorable interactions with backbone NH groups or side-chain donors in the solvent-exposed region of the ATP pocket, often contributing to both potency and selectivity.

-

Vector for SAR Exploration: The aniline core provides a robust platform for further chemical modification. Attaching larger heterocyclic systems (e.g., quinazolines, pyrimidines) to the aniline nitrogen allows for the exploration of other regions of the ATP binding site, leading to the development of highly potent and selective inhibitors.[4][5]

Case Study: p38 MAP Kinase Inhibitors

A significant application of this scaffold is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase.[6] p38 MAPK is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it an attractive target for treating inflammatory diseases like rheumatoid arthritis.[7]

Several potent p38 inhibitors utilize the 2,6-difluorophenyl motif, often attached to a heterocyclic core.[8] The fluorine atoms are crucial for activity, as they orient the phenyl ring perpendicular to the core heterocycle, allowing it to fit into a specific hydrophobic pocket. While not all of these examples contain the 4-methylsulfonyl group directly on the aniline, the design principles are highly related and demonstrate the utility of the difluoroaniline portion. The addition of a sulfonyl or sulfonamide group elsewhere in the molecule often enhances potency and improves physicochemical properties.[9]

For example, in a series of 2,6,9-trisubstituted purine inhibitors of p38α kinase, the 2,6-difluoroaniline moiety was identified as a key component for achieving high potency.[8] The SAR in such series often reveals that:

-

The 2,6-difluoro substitution is superior to other halogenation patterns or no substitution.

-

A para-substituent on the difluorophenyl ring that can act as a hydrogen bond acceptor (like a sulfone or sulfonamide) often enhances activity.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its conformationally restricted nature, coupled with favorable hydrogen bonding capabilities and metabolic stability, makes it an exceptionally valuable scaffold. Its proven success, particularly in the highly competitive field of kinase inhibitor development, underscores its importance. As drug discovery programs continue to demand molecules with finely tuned properties, the utility of well-designed, fluorine-containing building blocks like this compound is set to grow, paving the way for the next generation of targeted therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aucentra.com [aucentra.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,6-Difluoroaniline | 5509-65-9 [chemicalbook.com]

- 9. Pharmacological Properties of Sulfonamide Derivatives, New Inhibitors of Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to a Privileged Scaffold: Leveraging 2,6-Difluoro-4-(methylsulfonyl)aniline for Next-Generation Kinase Inhibitors

Introduction: The Strategic Imperative for Advanced Building Blocks in Kinase Drug Discovery

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets in the 21st century.[1] The dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer, driving aberrant cell growth, proliferation, and survival.[2][3] Consequently, small molecule kinase inhibitors have become a cornerstone of targeted therapy, with dozens of agents approved by the U.S. Food and Drug Administration (FDA) to treat a wide range of malignancies and inflammatory conditions.[1][][5]

Early kinase inhibitors often targeted the highly conserved ATP-binding site, leading to challenges in achieving selectivity and avoiding off-target effects.[3] Modern medicinal chemistry has evolved to demand "privileged scaffolds"—molecular building blocks that are pre-validated to confer advantageous properties such as high potency, improved selectivity, and favorable pharmacokinetics. This guide provides an in-depth technical exploration of one such building block: 2,6-Difluoro-4-(methylsulfonyl)aniline . We will dissect the strategic chemical advantages conferred by its unique substitution pattern and provide practical methodologies for its incorporation into novel inhibitor designs, empowering researchers to accelerate the development of potent and selective kinase-targeted therapeutics.

Section 1: Physicochemical Profile and Strategic Rationale

The power of this compound as a building block stems from the synergistic interplay of its three key structural features: the aniline core, the ortho-difluoro substituents, and the para-methylsulfonyl group.

Core Physicochemical Properties

A clear understanding of the fundamental properties of this building block is the first step in its effective application.

| Property | Value | Source |

| Chemical Formula | C₇H₇F₂NO₂S | [6] |

| Molecular Weight | 207.20 g/mol | [7] |

| CAS Number | 1147557-74-1 | [6][7] |

| Appearance | White to off-white solid | N/A |

| MDL Number | MFCD24642337 | [6] |

The Strategic Advantage: An Analysis of Functional Groups

It is not merely the presence of these functional groups but their specific arrangement that makes this molecule a superior choice for kinase inhibitor design.

-

The Aniline Core: The primary amine (–NH₂) serves as the key synthetic handle. Its nucleophilicity allows for straightforward incorporation into various heterocyclic systems, commonly found in kinase inhibitors, through reactions like nucleophilic aromatic substitution (SₙAr) or palladium-catalyzed cross-coupling.[] This aniline nitrogen is frequently designed to act as a crucial hydrogen bond donor, interacting with the backbone of the kinase "hinge region," a conserved motif that anchors ATP-competitive inhibitors.[8]

-

2,6-Difluoro Substitution: The presence of two fluorine atoms ortho to the aniline group is a critical design element with multiple benefits:

-

pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen. This reduced basicity prevents protonation under physiological pH, which is often crucial for cell permeability and avoiding interactions with off-target aminoreceptors.

-

Metabolic Stability: Fluorine substitution at positions susceptible to oxidative metabolism by cytochrome P450 enzymes can significantly block these pathways, leading to improved metabolic stability and a longer half-life of the resulting drug candidate.[9]

-

Conformational Control: The steric bulk of the fluorine atoms can lock the conformation of the aniline ring relative to the core of the inhibitor, potentially leading to a lower entropic penalty upon binding and thus higher affinity.

-

Binding Interactions: The ortho-fluorine atoms can act as weak hydrogen bond acceptors or engage in favorable orthogonal multipolar interactions with the protein target, further enhancing binding affinity.[10]

-

-

4-(Methylsulfonyl) Group: The sulfone moiety at the para position provides a powerful combination of electronic and physical properties:

-

Hydrogen Bond Acceptor: The two sulfone oxygens are strong hydrogen bond acceptors. This feature allows for the formation of additional, potent interactions with hydrogen bond donors (e.g., backbone amides or side chains of residues like lysine or arginine) within the ATP-binding pocket, significantly increasing inhibitor potency.

-

Solubility Enhancement: The polar nature of the methylsulfonyl group often improves the aqueous solubility of the final compound, a critical parameter for oral bioavailability and formulation.

-

Vector for Further Synthesis: The sulfone group directs chemistry and provides a stable, polar vector that projects into solvent-exposed regions of the kinase active site, a common strategy in inhibitor design.

-

The combined effect of these groups is a building block that is synthetically versatile, pre-organized to confer high binding affinity, and endowed with features that promote drug-like pharmacokinetic properties.

Section 2: Synthetic Methodologies and Core Workflows

The successful incorporation of this compound into a lead compound relies on robust and reproducible synthetic protocols. The aniline's moderate nucleophilicity, tuned by its electronic substituents, makes it an ideal partner for coupling with electron-deficient heterocyclic cores common in kinase inhibitors.

General Synthetic Workflow

The overall process typically involves the coupling of the aniline building block with a functionalized heterocyclic core, which may already contain other key pharmacophoric elements or be further elaborated in subsequent steps.

Caption: Generalized workflow for kinase inhibitor synthesis.

Experimental Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)

This is one of the most common and reliable methods for incorporating the aniline building block. It is particularly effective when the heterocyclic core is activated by electron-withdrawing groups or additional heteroatoms.

Objective: To couple this compound with a generic 2,4-dichloropyrimidine core.

Materials:

-

This compound (1.0 eq)

-

2,4-Dichloropyrimidine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or 2-Propanol (IPA)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and 2,4-Dichloropyrimidine (1.1 eq).

-

Dissolve the solids in anhydrous DMF (or IPA) to a concentration of approximately 0.1 M with respect to the aniline.

-

Add DIPEA (2.5 eq) to the mixture dropwise at room temperature. The base scavenges the HCl generated during the reaction, driving it to completion.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The higher temperature is necessary to overcome the moderate nucleophilicity of the aniline and effect the substitution.

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

-

Wash the collected solid (or combined organic extracts) with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired mono-substituted product.

Trustworthiness: This protocol is self-validating through reaction monitoring (TLC/LC-MS) which confirms the consumption of starting materials and formation of the product. The final purification and characterization (¹H-NMR, ¹³C-NMR, HRMS) will validate the structure and purity of the synthesized compound.

SₙAr Reaction Mechanism

The SₙAr reaction proceeds through a two-step addition-elimination mechanism, forming a stable Meisenheimer complex intermediate.

Caption: Simplified SₙAr addition-elimination mechanism.

Section 3: Application in Kinase Inhibitor Design & SAR

The true value of this compound is demonstrated in its successful application in developing potent and selective kinase inhibitors. Its structure is particularly well-suited to target the ATP-binding site.

Targeting the Kinase Hinge Region

A recurring binding motif for inhibitors derived from this aniline involves the formation of one or two hydrogen bonds with the kinase hinge region. The aniline N-H acts as a hydrogen bond donor, while one of the ortho-fluorine atoms can engage in weaker interactions.

Caption: Key inhibitor-kinase hydrogen bonding interactions.

Case Studies and Structure-Activity Relationships (SAR)

The literature and patent filings provide numerous examples where this building block or its close analogs are instrumental.

-

p38α Kinase Inhibitors: 2,6-Difluoroaniline derivatives have been used to synthesize 2,6,9-trisubstituted purines that act as inhibitors of p38α kinase, a key enzyme in inflammatory signaling pathways.[11] The difluoroaniline moiety occupies the pocket that normally binds the adenine portion of ATP.

-

c-Met Inhibitors: Several patents describe imidazotriazine and imidazopyrimidine-based compounds as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[12][13] The 2,6-difluoro-4-(substituted)aniline motif is frequently employed to provide the crucial hinge-binding interactions and favorable physicochemical properties.

-

Raf Kinase Inhibitors: In the design of inhibitors targeting Raf kinases, which are central to the MAPK/ERK signaling pathway, substituted anilinoquinazolines are a common scaffold.[14] The use of a difluoroaniline moiety, as seen in a study on B-Raf inhibitors, was shown to be critical for achieving high potency.[14]

The following table summarizes a hypothetical SAR based on common findings in the literature, illustrating how modifications to a core scaffold (Scaffold-X) attached to the this compound group can impact activity.

| Compound | Scaffold-X Modification (R) | Target Kinase | IC₅₀ (nM) | Rationale for Change in Activity |

| 1a | -H | Kinase Y | 250 | Baseline activity from the core scaffold. |

| 1b | -CH₃ | Kinase Y | 120 | Small lipophilic group may fill a small hydrophobic pocket near the aniline. |

| 1c | -OCH₃ | Kinase Y | 85 | Methoxy group may act as an H-bond acceptor or improve electronic properties. |

| 1d | -Morpholine | Kinase Y | 15 | The larger, polar morpholine group likely extends into a solvent-exposed region, forming favorable interactions and improving solubility.[][5] |

This SAR data underscores the importance of the aniline building block as a constant anchor, allowing medicinal chemists to probe the surrounding pocket with various functional groups to optimize potency and selectivity.[15][16]

Conclusion: A Validated Tool for Rational Drug Design

This compound is more than just a chemical reagent; it is a highly refined, strategic tool for the modern medicinal chemist. Its rationally designed substitution pattern pre-engineers key features required for high-affinity kinase inhibition. The ortho-difluoro groups provide metabolic stability and modulate electronics, while the para-methylsulfonyl group offers a potent hydrogen bonding anchor and improves solubility. This combination, built upon a synthetically tractable aniline core, allows for its efficient incorporation into diverse heterocyclic systems.

As the pursuit of novel kinase inhibitors continues, focusing on overcoming drug resistance and targeting novel members of the kinome, the use of such privileged building blocks will be paramount. By leveraging the validated advantages of this compound, research and development teams can streamline the discovery process, reduce attrition rates, and accelerate the journey from initial hit to clinical candidate.

References

- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. graylab.stanford.edu [graylab.stanford.edu]

- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. americanelements.com [americanelements.com]

- 7. 1147557-74-1|this compound|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ossila.com [ossila.com]

- 11. 2,6-二氟苯胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-7767675-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,6-Difluoro-4-(methylsulfonyl)aniline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Fluorinated Sulfonyl Anilines

The strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds has become a cornerstone of modern medicinal chemistry. These functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Within this context, 2,6-Difluoro-4-(methylsulfonyl)aniline has emerged as a valuable building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring ortho-difluoro groups flanking an amino moiety and a para-methylsulfonyl group, offers a versatile platform for the development of novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies for preparing this key intermediate, grounded in established chemical principles and supported by authoritative references.

Retrosynthetic Analysis: Devising a Logical Path to the Target Molecule

A logical retrosynthetic analysis of this compound suggests a convergent approach, focusing on the sequential introduction of the key functional groups onto a readily available aromatic core. The disconnection of the carbon-sulfur bond is a primary consideration, leading back to a halogenated difluoroaniline precursor. This strategy is advantageous as it allows for the late-stage introduction of the sulfonyl group, a transformation for which numerous reliable methods have been developed.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2,6-difluoroaniline

The synthesis of 4-bromo-2,6-difluoroaniline is a critical first step, providing the necessary handle for the subsequent introduction of the methylsulfonyl group. The most direct and efficient method for this transformation is the electrophilic bromination of commercially available 2,6-difluoroaniline.

Experimental Protocol: Bromination of 2,6-Difluoroaniline

Objective: To synthesize 4-bromo-2,6-difluoroaniline via electrophilic bromination of 2,6-difluoroaniline.

Materials:

-

2,6-Difluoroaniline

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluoroaniline (1.0 eq) in dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-2,6-difluoroaniline as a solid.[1]

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its ease of handling and selectivity for the para-position in activated aromatic systems like anilines. The ortho-positions are sterically hindered by the fluorine atoms, directing the electrophilic attack to the less encumbered para-position.

-

Dimethylformamide (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the bromination reaction.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize the formation of potential side products.

Part 2: Introduction of the Methylsulfonyl Group via Copper-Catalyzed Cross-Coupling

With the 4-bromo-2,6-difluoroaniline in hand, the final step involves the introduction of the methylsulfonyl group. Modern transition metal-catalyzed cross-coupling reactions offer a robust and versatile approach for this transformation. Copper-catalyzed coupling of aryl halides with sulfinate salts has emerged as a particularly effective method, demonstrating broad functional group tolerance and mild reaction conditions.[2]

Caption: Copper-catalyzed synthesis of the target molecule.

Experimental Protocol: Copper-Catalyzed Sulfonylation

Objective: To synthesize this compound via a copper-catalyzed cross-coupling reaction.

Materials:

-

4-Bromo-2,6-difluoroaniline

-

Sodium methanesulfinate

-

Copper(I) iodide (CuI)

-

L-proline (or other suitable ligand)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add 4-bromo-2,6-difluoroaniline (1.0 eq), sodium methanesulfinate (1.5 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[2]

Causality of Experimental Choices:

-

Copper(I) Iodide (CuI): CuI is a widely used and effective catalyst for Ullmann-type cross-coupling reactions. It facilitates the oxidative addition of the aryl bromide and subsequent reductive elimination to form the C-S bond.

-

L-proline: L-proline acts as a ligand for the copper catalyst, enhancing its solubility and catalytic activity. The use of amino acid-based ligands often leads to improved yields and milder reaction conditions.[2]

-

Sodium Methanesulfinate: This salt serves as the source of the methylsulfonyl group. It is a stable and easy-to-handle solid.

-

Dimethyl Sulfoxide (DMSO): DMSO is a high-boiling polar aprotic solvent that is well-suited for this type of cross-coupling reaction, as it can dissolve the reactants and facilitate the reaction at elevated temperatures.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (Predicted) |

| 2,6-Difluoroaniline | C₆H₅F₂N | 129.11 | ¹H NMR: Signals in the aromatic region, broad singlet for NH₂. ¹⁹F NMR: Singlet. |

| 4-Bromo-2,6-difluoroaniline | C₆H₄BrF₂N | 208.01 | ¹H NMR: Signals in the aromatic region, broad singlet for NH₂. ¹⁹F NMR: Singlet. Mass Spec: Isotopic pattern for Bromine. |

| This compound | C₇H₇F₂NO₂S | 207.20 | ¹H NMR: Signals in the aromatic region, singlet for CH₃, broad singlet for NH₂. ¹⁹F NMR: Singlet. ¹³C NMR: Signals for aromatic carbons, methyl carbon, and carbons attached to fluorine. |

Conclusion and Future Outlook

The synthesis of this compound is a multi-step process that leverages well-established and robust chemical transformations. The presented two-step synthetic route, commencing with the bromination of 2,6-difluoroaniline followed by a copper-catalyzed sulfonylation, offers a reliable and scalable method for accessing this valuable building block. The strategic use of modern catalytic methods ensures high efficiency and functional group tolerance, making this approach amenable to the demands of contemporary drug discovery programs. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the demand for versatile and strategically functionalized intermediates like this compound is poised to grow, further stimulating the development of innovative and efficient synthetic methodologies.

References

Whitepaper: The Methylsulfonyl Aniline Moiety - A Keystone Pharmacophore for Modern Drug Design

Abstract

The aniline scaffold, while prevalent in medicinal chemistry, is often plagued by metabolic liabilities that can terminate the progression of promising drug candidates.[1][2] A key strategy to mitigate these risks involves the strategic modification of the aniline ring to enhance its drug-like properties. This technical guide provides an in-depth analysis of the biological significance of incorporating a methylsulfonyl group onto the aniline ring. We will explore how this powerful electron-withdrawing moiety fundamentally alters the physicochemical, pharmacokinetic, and pharmacodynamic profile of the parent aniline, transforming it from a metabolic liability into a robust and versatile pharmacophore. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this structural motif to design safer and more efficacious therapeutic agents.

Part 1: The Aniline Conundrum in Drug Discovery

Anilines are a cornerstone of many medicinal chemistry programs due to their synthetic accessibility and their ability to act as versatile building blocks for creating complex molecular architectures.[3][4] However, their inclusion presents a significant challenge: the amino group activates the aromatic ring, making it highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3] This metabolic vulnerability can lead to:

-

Rapid Clearance: Extensive metabolism results in a short biological half-life and poor bioavailability, reducing the drug's effectiveness.[3][5]

-

Formation of Reactive Metabolites: The oxidation of anilines can produce reactive species, such as nitrosoarenes, which can covalently bind to cellular macromolecules, leading to idiosyncratic drug toxicity, including hepatotoxicity.[2]

-

Pharmacokinetic Variability: Differences in patient CYP enzyme expression can lead to unpredictable drug exposure and response.[5]

Addressing these "notorious" structural alerts is paramount for the successful development of any aniline-containing drug candidate.[1] Bioisosteric replacement or strategic substitution to electronically deactivate the ring are the primary strategies employed to overcome these hurdles.[2][6]

Part 2: The Methylsulfonyl Group: A Strategic Modifier

The methylsulfonyl (-SO₂CH₃) group serves as an exceptional functional group for modulating the properties of the aniline moiety. Its significance stems from a unique combination of electronic and steric characteristics.

-

Strong Electron-Withdrawing Nature: The sulfone possesses two electronegative oxygen atoms and a sulfur atom in a high oxidation state. This creates a powerful inductive and resonance electron-withdrawing effect, which deactivates the aromatic ring.

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, a critical feature for molecular recognition and binding to biological targets.[7]

-

Metabolic Stability: The sulfone group itself is highly resistant to metabolic transformation.

-

Tunable Solubility: While the methyl group provides some lipophilicity, the polar sulfonyl group can improve aqueous solubility compared to less polar substituents.

By introducing this group, typically at the para-position relative to the amino group, chemists can fundamentally reshape the molecule's biological destiny.

Part 3: Impact on Core Physicochemical Properties

The introduction of the methylsulfonyl group instigates a predictable and advantageous shift in the core physicochemical properties of the aniline ring.

Modulation of Basicity (pKa)

The primary role of the methylsulfonyl group is to decrease the electron density on the aniline nitrogen atom. Aniline is a weak base with a pKa of approximately 4.6.[8] The strong electron-withdrawing effect of the para-methylsulfonyl group pulls electron density away from the ring and, consequently, from the amino group's lone pair. This makes the lone pair less available to accept a proton, significantly reducing the basicity of the aniline.

This reduction in pKa is critical. A lower pKa means the molecule is less likely to be protonated at physiological pH (7.4), which can influence its absorption, distribution, and off-target ionic interactions.[9][10]

Impact on Lipophilicity (logP) and Solubility

The methylsulfonyl group has a dichotomous effect on lipophilicity. While the methyl component is lipophilic, the highly polar sulfonyl group (-SO₂-) can increase polarity and improve solvation in aqueous media. The net effect on the octanol-water partition coefficient (logP) depends on the overall molecular structure, but the introduction of the sulfonyl group often tempers the lipophilicity of a lead compound, bringing it into a more favorable range for oral absorption and reducing non-specific binding.

Table 1: Comparative Physicochemical Properties of Aniline and 4-(Methylsulfonyl)aniline

| Property | Aniline | 4-(Methylsulfonyl)aniline | Rationale for Change |

| Molecular Formula | C₆H₇N | C₇H₉NO₂S | Addition of -SO₂CH₃ group. |

| Molecular Weight | 93.13 g/mol | 171.21 g/mol [11] | Addition of -SO₂CH₃ group. |

| pKa (of conjugate acid) | ~4.6[8] | Considerably Lower (< 2.0) | Strong electron-withdrawal by the -SO₂CH₃ group reduces the basicity of the amino nitrogen.[8][10] |

| Calculated logP | 0.9 | ~0.5 (varies by algorithm) | The polar sulfonyl group decreases lipophilicity despite the added methyl group. |

| H-Bond Donors | 1 (N-H₂) | 1 (N-H₂) | Amino group is retained. |

| H-Bond Acceptors | 1 (N lone pair) | 3 (N lone pair, 2x S=O) | The sulfonyl oxygens provide two strong hydrogen bond acceptor sites.[7] |

Hydrogen Bonding Potential

Perhaps one of the most significant pharmacodynamic contributions of the methylsulfonyl group is its ability to act as a strong hydrogen bond acceptor.[7][12] The oxygen atoms of the sulfone can form strong, directional hydrogen bonds with donor groups (e.g., N-H or O-H) in a protein's active site. This provides a powerful tool for enhancing binding affinity and selectivity, as will be discussed in the pharmacodynamics section.

Mandatory Visualization: Electronic Influence Diagram

The following diagram illustrates how the electron-withdrawing nature of the methylsulfonyl group modulates the electronic character of the aniline ring, thereby reducing its basicity and susceptibility to oxidation.

Caption: Electronic effects of the methylsulfonyl group on the aniline ring.

Part 4: Transforming the Pharmacokinetic Profile

The true value of the methylsulfonyl aniline moiety is most evident in its profound impact on a drug's pharmacokinetic (ADME) profile.[13]

Enhancing Metabolic Stability

The primary pharmacokinetic benefit is a dramatic increase in metabolic stability.[14] By deactivating the aromatic ring, the methylsulfonyl group makes it a much poorer substrate for oxidative metabolism by CYP enzymes. This "metabolic blocking" strategy directly addresses the primary liability of the parent aniline structure.[5]

Key Mechanisms of Stabilization:

-

Ring Deactivation: The reduced electron density on the aromatic ring slows the rate of electrophilic attack by activated CYP enzyme species.

-

Steric Hindrance: While not its primary role, the group can provide some steric shielding of adjacent positions.

-

Blocking Para-Hydroxylation: Placing the metabolically robust sulfone at the para-position, a common site of oxidation on aniline rings, physically blocks this major metabolic pathway.

This enhanced stability leads to reduced clearance, longer half-life, and increased systemic exposure, often allowing for less frequent dosing and a more predictable dose-response relationship.[5]

Mandatory Visualization: Metabolic Stability Workflow

The diagram below outlines a typical high-throughput workflow for assessing the metabolic stability of compounds like methylsulfonyl anilines.

Caption: Experimental workflow for in vitro metabolic stability assessment.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a standardized method for determining the metabolic stability of a test compound using liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

Materials:

-

Test Compound Stock Solution (10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., NADPH-A/B solution)

-

Ice-cold Acetonitrile (ACN) with an internal standard

-

96-well incubation plates and collection plates

Methodology:

-

Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a working solution of HLM in phosphate buffer to a final concentration of 1.0 mg/mL.

-

Incubation Mixture: In the incubation plate, combine the HLM working solution with phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Immediately add the NADPH solution to initiate the metabolic reaction. The final HLM concentration should be 0.5 mg/mL. Causality Note: NADPH is a required cofactor for CYP450 enzyme activity. Its addition starts the clock on the metabolic process.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing an equal volume of ice-cold ACN with an internal standard. Causality Note: The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins.

-

Sample Processing: Centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculations:

-

Half-life (t½): t½ = 0.693 / k

-

Intrinsic Clearance (CLint, µL/min/mg protein): CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Part 5: Pharmacodynamic and Target Engagement Implications

The methylsulfonyl group is not merely a pharmacokinetic modulator; it is an active participant in pharmacodynamics, influencing how a drug binds to its target.

Role in Receptor/Enzyme Binding

As previously mentioned, the sulfonyl oxygens are excellent hydrogen bond acceptors. In drug design, this feature can be exploited to form critical interactions with hydrogen bond donors (e.g., the amide backbone N-H of an amino acid, or the side chains of Arginine, Lysine, or Serine) within a target's binding site.[15] This interaction can significantly increase binding affinity and contribute to ligand selectivity.

For example, in the design of kinase inhibitors, a sulfonyl oxygen might interact with a conserved "hinge region" backbone amide, a common anchoring strategy.

Mandatory Visualization: Ligand-Receptor Binding Diagram

This diagram conceptualizes how the methylsulfonyl aniline moiety can simultaneously engage in multiple beneficial interactions within a hypothetical enzyme active site.

Caption: Key binding interactions of the methylsulfonyl aniline moiety.

Part 6: Case Study - The 4-(Methylsulfonyl)phenyl Moiety in COX-2 Inhibitors